molecular formula C11H13N3O B2652650 N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide CAS No. 2224254-21-9

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide

Cat. No.: B2652650
CAS No.: 2224254-21-9
M. Wt: 203.245
InChI Key: PSWMCZYTOKZPLI-UHFFFAOYSA-N
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Description

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound is of particular interest due to its unique structure, which includes a cyclopropyl group and a prop-2-enamide moiety.

Preparation Methods

The synthesis of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the coupling of 4-cyclopropyl-2-methylpyrimidine with prop-2-enamide under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while reduction may produce a pyrimidine alcohol .

Scientific Research Applications

N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anticancer and antimicrobial activities . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties .

Mechanism of Action

The mechanism of action of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the disruption of cellular pathways that promote cancer cell growth . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-10(15)14-9-6-12-7(2)13-11(9)8-4-5-8/h3,6,8H,1,4-5H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWMCZYTOKZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2CC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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